2,4-dichloro-N-[4-chloro-2-[(3-nitrophenyl)carbamoyl]phenyl]benzamide
Overview
Description
2,4-dichloro-N-[4-chloro-2-[(3-nitrophenyl)carbamoyl]phenyl]benzamide is a complex organic compound characterized by its multiple chlorine and nitro functional groups
Preparation Methods
The synthesis of 2,4-dichloro-N-[4-chloro-2-[(3-nitrophenyl)carbamoyl]phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group into the aromatic ring.
Chlorination: Introduction of chlorine atoms into the aromatic ring.
Amidation: Formation of the amide bond between the aromatic amine and the carboxylic acid derivative.
Industrial production methods often involve optimizing these reactions to achieve higher yields and purity. Specific reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained.
Chemical Reactions Analysis
2,4-dichloro-N-[4-chloro-2-[(3-nitrophenyl)carbamoyl]phenyl]benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-dichloro-N-[4-chloro-2-[(3-nitrophenyl)carbamoyl]phenyl]benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[4-chloro-2-[(3-nitrophenyl)carbamoyl]phenyl]benzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
2,4-dichloro-N-[4-chloro-2-[(3-nitrophenyl)carbamoyl]phenyl]benzamide can be compared with other similar compounds such as:
2,4-dichloro-N-(2-cyano-phenyl)-benzamide: Similar structure but with a cyano group instead of a nitro group.
2,4-dichloro-N-(3-chloro-phenyl)-benzamide: Similar structure but with a different substitution pattern on the aromatic ring.
2,4-dichloro-N-(2,4-dichloro-phenyl)-benzamide: Similar structure but with additional chlorine atoms.
Properties
IUPAC Name |
2,4-dichloro-N-[4-chloro-2-[(3-nitrophenyl)carbamoyl]phenyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl3N3O4/c21-11-5-7-18(25-19(27)15-6-4-12(22)9-17(15)23)16(8-11)20(28)24-13-2-1-3-14(10-13)26(29)30/h1-10H,(H,24,28)(H,25,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOXODBZMYRBRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl3N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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